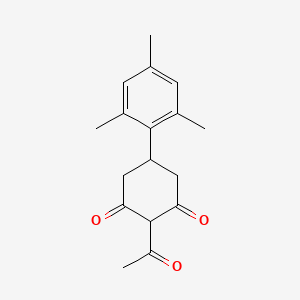
Furan, 2,5-dipentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2,5-dipentyl- is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its two pentyl groups attached at the 2 and 5 positions of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 2,5-dipentyl- undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of furans typically leads to the formation of dihydrofurans.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as acetyl nitrate for nitration and sulfur trioxide for sulfonation are commonly used.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Furan, 2,5-dipentyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: An important renewable building block used in the production of polyesters.
2,5-Furandicarboxaldehyde: A dialdehyde used in various chemical syntheses.
Furfural: A precursor to a range of furan-based chemicals and solvents.
Uniqueness
Furan, 2,5-dipentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two pentyl groups enhances its hydrophobicity and may influence its reactivity compared to other furan derivatives .
Eigenschaften
CAS-Nummer |
89834-67-3 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,5-dipentylfuran |
InChI |
InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
CPUKFZVCDPDZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(O1)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)


![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)




![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)


![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)

